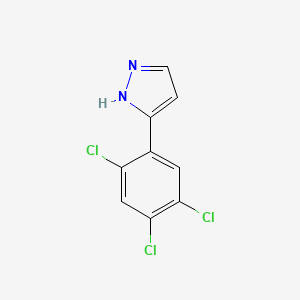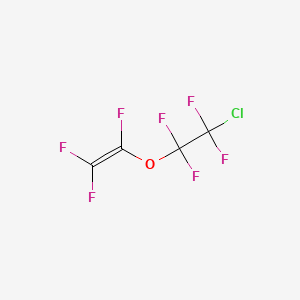
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is a chemical compound with the molecular formula C4ClF7O. It is known for its unique structure, which includes a combination of chloro, fluoro, and ethoxy groups. This compound is used in various industrial and research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with trifluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the trifluoroethylene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield (2-hydroxy-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, while addition reactions with bromine produce dibromo derivatives .
Applications De Recherche Scientifique
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and fluoro groups into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for fluorinated materials
Mécanisme D'action
The mechanism of action of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with these targets. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of covalent bonds with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but lacks the chloro group.
2-Chloro-1,1,2-trifluoroethyl ethyl ether: Contains a chloro group but has a different ethyl ether moiety
Uniqueness
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is unique due to its combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Propriétés
Numéro CAS |
56672-52-7 |
|---|---|
Formule moléculaire |
C4ClF7O |
Poids moléculaire |
232.48 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 |
Clé InChI |
CBHVWKVADDVCHE-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(OC(C(F)(F)Cl)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


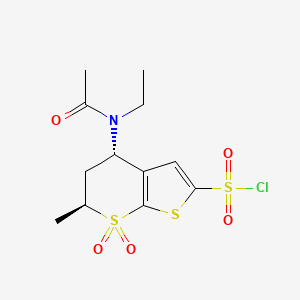



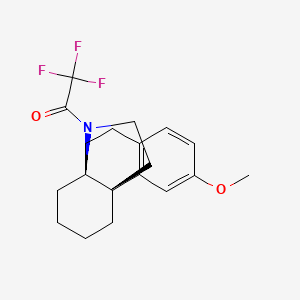
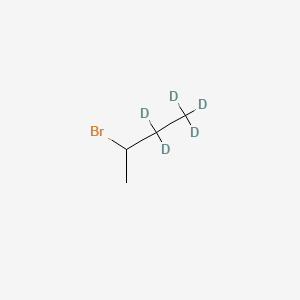
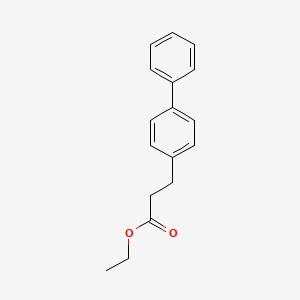
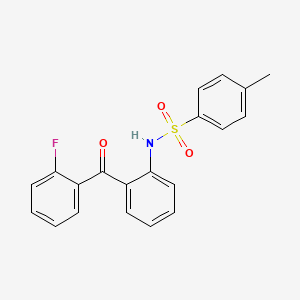
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
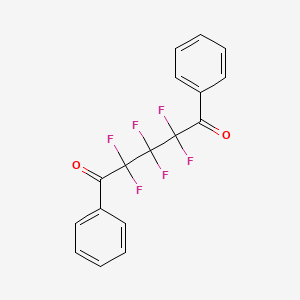
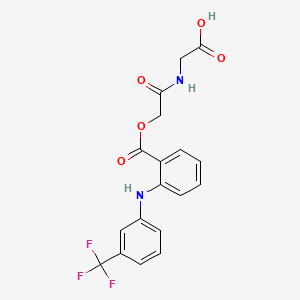
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
